Boiling Point Distinguishes Regioisomers
1,5-Dibromo-2,4-bis(hexyloxy)benzene exhibits a predicted boiling point of 444.4 ± 40.0 °C, which is 8.3 °C higher than the 436.1 ± 40.0 °C predicted for its para-substituted regioisomer 1,4-dibromo-2,5-bis(hexyloxy)benzene . Both compounds share identical molecular formula (C₁₈H₂₈Br₂O₂) and nearly identical predicted density (1.302 g·cm⁻³) and melting point range (52.5 °C vs. 51.3–53.1 °C), making boiling point one of the few readily accessible physical parameters for distinguishing these regioisomers during procurement qualification or purification method selection .
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 444.4 ± 40.0 °C |
| Comparator Or Baseline | 1,4-Dibromo-2,5-bis(hexyloxy)benzene: 436.1 ± 40.0 °C |
| Quantified Difference | ΔT_bp ≈ +8.3 °C (target higher) |
| Conditions | Predicted values from ACD/Labs Percepta; both compounds share identical molecular formula and molecular weight (436.22 g·mol⁻¹) |
Why This Matters
The 8.3 °C boiling point differential provides a measurable physical property to verify regioisomeric identity during incoming quality control, which is critical because the two regioisomers are indistinguishable by molecular weight alone and exhibit overlapping melting ranges.
